molecular formula C14H16N2OS B430869 3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone CAS No. 352661-04-2

3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone

Cat. No.: B430869
CAS No.: 352661-04-2
M. Wt: 260.36g/mol
InChI Key: LBXDNHJXIBAYNY-UHFFFAOYSA-N
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Description

3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone is a quinazolinone derivative with a unique structure that includes a prop-2-enyl group and a propylsulfanyl group attached to the quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone typically involves the reaction of 2-aminobenzamide with thiols under specific conditions. One efficient approach is a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction setups, and ensuring the availability of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinazolinone derivatives.

Scientific Research Applications

3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular pathways involved may include inhibition of VEGFR2, EGFR, HER2, and CDK2.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-allyl-2-(propylsulfanyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. Its ability to act as a multi-kinase inhibitor and induce apoptosis sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.

Properties

CAS No.

352661-04-2

Molecular Formula

C14H16N2OS

Molecular Weight

260.36g/mol

IUPAC Name

3-prop-2-enyl-2-propylsulfanylquinazolin-4-one

InChI

InChI=1S/C14H16N2OS/c1-3-9-16-13(17)11-7-5-6-8-12(11)15-14(16)18-10-4-2/h3,5-8H,1,4,9-10H2,2H3

InChI Key

LBXDNHJXIBAYNY-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=CC=CC=C2C(=O)N1CC=C

Canonical SMILES

CCCSC1=NC2=CC=CC=C2C(=O)N1CC=C

Origin of Product

United States

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